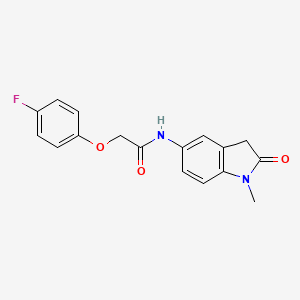

![molecular formula C10H11ClN2O B2780940 [4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride CAS No. 1909313-65-0](/img/structure/B2780940.png)

[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1909313-65-0 . It has a molecular weight of 210.66 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H . This indicates that the compound has a molecular structure with 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom, along with a chloride ion.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 210.66 . The compound’s InChI code is 1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H .Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonists

One study describes the synthesis and evaluation of a neurokinin-1 (NK1) receptor antagonist, highlighting its high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. This compound showcases the therapeutic potential of oxazole derivatives in treating neuropsychiatric disorders (Harrison et al., 2001).

Corrosion Inhibition

Oxazole derivatives have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid, demonstrating significant corrosion rate reduction. The study underscores the role of oxazole compounds in industrial applications, particularly in protecting metals from corrosion (Rahmani et al., 2018).

Transfer Hydrogenation Reactions

A study explored the synthesis of oxazole-based compounds for use in catalyzing transfer hydrogenation reactions, achieving high conversions and turnover frequencies. This application demonstrates the utility of oxazole derivatives in synthetic chemistry, particularly in facilitating efficient hydrogenation processes (Karabuğa et al., 2015).

Antiosteoclast Activity

Research on di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates revealed moderate to high antiosteoclast and osteoblast activity. These findings suggest the potential of oxazole derivatives in developing treatments for bone-related diseases (Reddy et al., 2012).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating oxazole derivatives exhibited photocytotoxic properties in red light, suggesting their use in photoactivated cancer therapy. These complexes could potentially target and kill cancer cells upon activation by specific light wavelengths (Basu et al., 2014).

Antimicrobial and Anticancer Agents

Several studies have synthesized oxazole derivatives and evaluated their antimicrobial and anticancer properties, demonstrating the broad spectrum of biological activities that these compounds can exhibit. This versatility makes them valuable candidates for pharmaceutical development (Katariya et al., 2021; Mehta, 2016).

Safety and Hazards

Direcciones Futuras

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities, which has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “[4-(1,3-Oxazol-5-yl)phenyl]methanamine hydrochloride”, as an oxazole derivative, could have potential applications in medicinal chemistry in the future.

Mecanismo De Acción

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .

Mode of Action

Oxazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting diverse modes of action .

Biochemical Pathways

Oxazole derivatives have been associated with various biological activities, implying that they may influence multiple biochemical pathways .

Result of Action

Given the diverse biological activities of oxazole derivatives, the compound may have multiple cellular and molecular effects .

Propiedades

IUPAC Name |

[4-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKYTFAHGOYUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2780861.png)

![Methyl 2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2780862.png)

![4-(3-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2780865.png)

![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)

amine hydrochloride](/img/structure/B2780868.png)

![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2780872.png)

![4-((1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2780874.png)